Hexyl isocyanide

Description

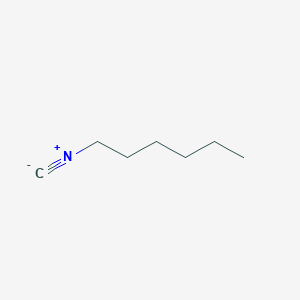

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-3-4-5-6-7-8-2/h3-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJCOFYWVBNFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329642 | |

| Record name | Hexyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15586-23-9 | |

| Record name | Hexyl isocyanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Hexyl Isocyanide and Its Derivatives

Established Primary Synthesis Methods

The most traditional and widely employed method for synthesizing isocyanides, including hexyl isocyanide, is the dehydration of the corresponding N-substituted formamide (B127407). This two-step process begins with the formylation of a primary amine, followed by a dehydration step.

The dehydration of N-hexylformamide is commonly achieved using phosphoryl oxychloride (POCl₃). This method is well-established and known for providing good yields for a variety of isocyanides. The high reactivity of POCl₃, however, necessitates careful temperature control, often requiring cooling to 0°C or below during its addition to the reaction mixture. semanticscholar.org

A significant advancement in this method involves conducting the reaction under solvent-free conditions. For instance, using triethylamine (B128534) not only as a base but also as the solvent simplifies the procedure and improves its sustainability profile. This approach can lead to high to excellent yields of isocyanides in a very short reaction time, often less than five minutes. nih.govresearchgate.net The direct purification of the reaction mixture by column chromatography after the reaction is complete minimizes solvent consumption and waste generation. mdpi.com

Tertiary amine bases are crucial in the POCl₃-mediated dehydration of N-hexylformamide. They act as proton scavengers, neutralizing the hydrochloric acid generated during the reaction and thus preventing unwanted side reactions and decomposition of the isocyanide product. The choice of the tertiary amine can influence the reaction's efficiency. While triethylamine is commonly used, other bases such as pyridine (B92270) and diisopropylethylamine (DIPA) have also been employed. semanticscholar.org

Studies on analogous aliphatic formamides have shown that the selection of the base can significantly impact the yield. For instance, in some systems, pyridine has been found to give superior yields compared to other tertiary amines like triethylamine and DIPA when used with certain dehydrating agents. semanticscholar.org

Table 1: Illustrative Comparison of Bases in the Dehydration of a Model Aliphatic Formamide Data based on the synthesis of an analogous aliphatic isocyanide, not specifically this compound.

| Dehydrating Agent | Base | Solvent | Yield (%) |

| POCl₃ | Triethylamine | Dichloromethane (B109758) | Good to Excellent |

| p-TsCl | Pyridine | Dichloromethane | 66 |

| p-TsCl | Triethylamine | Dichloromethane | 14 |

| p-TsCl | Diisopropylethylamine | Dichloromethane | 35 |

This table is for illustrative purposes and highlights the importance of the base in isocyanide synthesis. Specific yields for this compound may vary.

Modern and Sustainable Synthesis Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient methods for isocyanide synthesis, aiming to reduce waste, avoid hazardous reagents, and simplify procedures.

One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. For the synthesis of this compound, one-pot strategies starting directly from hexylamine (B90201) have been explored. These methods typically involve the in-situ formation of N-hexylformamide followed by its immediate dehydration.

While specific one-pot protocols for this compound are not extensively detailed in the provided search results, a general approach involves the reaction of an alcohol (which can be conceptually linked to the amine precursor) with trimethylsilyl (B98337) cyanide and a dehydrating agent in a single vessel. organic-chemistry.org This circumvents the need to isolate and purify the intermediate formamide, thereby saving time and resources.

A key focus of modern organic synthesis is the development of environmentally friendly protocols. For isocyanide synthesis, this has led to the exploration of less toxic dehydrating agents and greener solvent systems.

One of the most promising alternatives to POCl₃ is p-toluenesulfonyl chloride (p-TsCl). semanticscholar.orgrsc.org p-TsCl is less toxic and the dehydration reaction is less exothermic, allowing for safer handling. semanticscholar.org Furthermore, p-TsCl is a byproduct of industrial saccharin (B28170) synthesis, making its use economically and sustainably attractive. semanticscholar.org Research has shown that p-TsCl, in combination with bases like pyridine, can provide high yields of aliphatic isocyanides. semanticscholar.orgrsc.org

Another green approach involves performing the dehydration in aqueous micellar conditions. This method replaces hazardous organic solvents like dichloromethane with water, using surfactants to create a reaction environment. For example, the dehydration of N-formamides using p-toluenesulfonyl chloride and sodium hydrogen carbonate in water has been reported to be a sustainable and safe transformation for preparing aliphatic isocyanides. uniupo.it

Table 2: Comparison of Dehydrating Agents for the Synthesis of a Model Aliphatic Isocyanide Data based on the synthesis of an analogous aliphatic isocyanide, not specifically this compound.

| Dehydrating Agent | Base | Solvent | Yield (%) | E-Factor* |

| POCl₃ | Diisopropylethylamine | Me-THF | High | 12.7 |

| p-TsCl | Pyridine | Dichloromethane | up to 98 | 6.45 |

| PPh₃/I₂ | Diisopropylethylamine | Me-THF | High | 18.4 |

*E-Factor = kg of waste / kg of product. A lower E-Factor indicates a more environmentally friendly process. semanticscholar.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing environmental impact. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

Recent studies have demonstrated that conducting the POCl₃-mediated dehydration of N-substituted formamides under solvent-free conditions, using triethylamine as both the base and the reaction medium, can lead to almost quantitative yields in a very short time. nih.govresearchgate.net This approach not only enhances the reaction speed but also significantly improves the sustainability by eliminating the need for a separate solvent and simplifying the work-up procedure. nih.gov The reaction can be performed at 0°C, and the product can be isolated with high purity. mdpi.com

The choice of solvent has been shown to have a substantial impact on the yield of isocyanide synthesis. For instance, in the dehydration of a model formamide with POCl₃, using more sustainable solvents like 2-methyltetrahydrofuran (B130290) (Me-THF) can provide yields comparable to or even better than traditional solvents like dichloromethane (DCM), while also improving the environmental profile of the synthesis. semanticscholar.org

Synthesis of Functionalized this compound Derivatives

The introduction of functional groups and stereocenters into the this compound framework requires specialized synthetic strategies. These methods address the challenges of controlling stereochemistry and managing the inherent reactivity and potential instability of the isocyanide group.

The creation of isocyanides with defined stereochemistry is crucial for applications in asymmetric synthesis and materials science. beilstein-journals.orgscispace.com The most standard method for preparing chiral isocyanides begins with a corresponding chiral primary amine, which undergoes a two-step sequence of formylation and subsequent dehydration. scispace.com Enantiomerically pure amines are readily available from natural sources or through asymmetric synthesis, providing a reliable entry point to chiral isocyanides. scispace.com

Recent advancements have focused on catalytic asymmetric transformations to construct various forms of chirality. beilstein-journals.orgbeilstein-journals.org These methods offer efficient and stereoselective pathways to scaffolds with not only traditional carbon-centered chirality but also more complex axial, planar, or helical chirality. beilstein-journals.orgbeilstein-journals.org

A notable modern strategy involves the copper-catalyzed asymmetric borylation of imines to produce chiral α-boryl isocyanides. rsc.org This concise synthetic sequence begins with simple aldehydes and proceeds through four steps, including the key asymmetric borylation, a simultaneous nitrogen formylation/boron-protecting group exchange, and a final dehydration of the formamide to yield the target isocyanide. rsc.org

Table 1: Comparison of Synthetic Methods for Chiral Isocyanides

| Method | Starting Material | Key Steps | Advantages | Reference |

|---|---|---|---|---|

| Classical Two-Step | Chiral Primary Amine | 1. Formylation 2. Dehydration (e.g., with POCl3) | Reliable, utilizes readily available starting materials. | scispace.com |

| Catalytic Asymmetric Borylation | Aldehyde | 1. Imine formation 2. Cu-catalyzed asymmetric borylation 3. Formylation 4. Dehydration | Concise, provides access to novel functionalized chiral isocyanides. | rsc.org |

| Catalytic Asymmetric Transformations | Varies (e.g., prochiral substrates) | Isocyanide insertion, cycloaddition, etc., with a chiral catalyst. | Highly efficient for constructing various types of non-central chirality. | beilstein-journals.orgbeilstein-journals.org |

The inherent reactivity and potential instability of some isocyanides, particularly those that are volatile or contain sensitive functional groups, present significant synthetic challenges. rsc.orgnih.gov These compounds can be prone to polymerization or decomposition, especially in the presence of acid or during prolonged purification procedures. wikipedia.orgrsc.org To overcome these issues, strategies have been developed that focus on rapid synthesis and in-situ utilization.

One highly effective approach is the rapid dehydration of N-substituted formamides using phosphorus oxychloride in the presence of an organic base like triethylamine, which can also serve as the solvent. nih.gov This method is exceptionally fast, often yielding the desired isocyanide in high purity and near-quantitative yields in under five minutes, thereby minimizing the opportunity for degradation. nih.gov This protocol enables the in situ synthesis of unstable isocyanides, allowing them to be immediately used as reactants in subsequent transformations. nih.gov

For a more technologically advanced solution, continuous flow chemistry offers a robust platform for managing unstable intermediates. rsc.org In a flow system, reagents are pumped through a reactor coil where the synthesis occurs, followed by immediate in-line purification. rsc.org This approach minimizes handling, reduces exposure to the often malodorous compounds, and prevents decomposition by ensuring the unstable isocyanide is generated and consumed in a continuous, controlled manner. rsc.org

Table 2: Approaches for Synthesizing Unstable Isocyanides

| Strategy | Key Features | Primary Benefit | Reference |

|---|---|---|---|

| Rapid Batch Synthesis (POCl3/Et3N) | Solvent-free or minimal solvent, reaction time <5 minutes. | Minimizes degradation by reducing reaction time; allows for in-situ use. | nih.gov |

| Continuous Flow Technology | Synthesis, purification, and subsequent reaction occur in a continuous stream. | Controls reaction parameters precisely, minimizes handling and decomposition, enhances safety. | rsc.org |

Advanced Purification and Characterization Techniques in Synthesis Research

The successful synthesis of isocyanides is critically dependent on appropriate purification and characterization methods. Given their sensitivity, especially towards acidic conditions, specialized techniques are often required. rsc.orgresearchgate.net

Purification: Standard purification by column chromatography can lead to significant product loss due to the compound's instability on silica (B1680970) gel. rsc.org To mitigate this, purification is often performed using a short silica pad, which reduces contact time. nih.govresearchgate.net For particularly sensitive isocyanides, such as those containing water-soluble groups, a key strategy is the elimination of traditional aqueous work-ups, which can dramatically improve isolated yields. rsc.org Distillation is a viable method for volatile isocyanides. rsc.org An advanced approach, particularly suited for unstable compounds, is the use of in-line purification within a continuous flow setup, where the crude product stream is passed directly through a packed silica gel column. rsc.org

Table 3: Purification Techniques for Isocyanides

| Technique | Description | Best Suited For | Reference |

|---|---|---|---|

| Short Pad Chromatography | Passing the crude product through a short, compressed column of silica gel. | Moderately stable isocyanides requiring removal of non-polar impurities. | nih.govresearchgate.net |

| Non-Aqueous Work-up | Avoiding water during the extraction and isolation phase. | Water-soluble or moisture-sensitive isocyanides. | rsc.org |

| Distillation/Vacuum Distillation | Separation based on boiling points, potentially under reduced pressure. | Volatile and thermally stable isocyanides. | rsc.org |

| In-line Flow Purification | Automated purification using a packed column integrated into a continuous flow reactor. | Unstable isocyanides that require immediate purification post-synthesis. | rsc.org |

Characterization: The primary techniques for characterizing isocyanides are spectroscopic. Infrared (IR) spectroscopy is particularly diagnostic, as isocyanides display a strong and characteristic absorption for the N≡C stretch in the range of 2110–2165 cm⁻¹. wikipedia.orgacs.org In ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, the isocyanide carbon atom typically appears in the region of 156-170 ppm. scripps.edu

Advanced spectroscopic methods are employed to gain deeper insights into the electronic structure and bonding of isocyanides. Attenuated Total Reflection Infrared (ATR-IR) spectroscopy can be used to investigate the bonding interactions of isocyanides chemisorbed on metal surfaces. uwm.edu For molecular-scale resolution, Scanning Tunneling Microscopy combined with Inelastic Electron Tunneling Spectroscopy (STM-IETS) allows for the direct visualization of ligand adsorption geometries and their corresponding vibrational signatures, providing detailed information on how binding geometry affects the isocyanide stretching frequency. osti.gov

Table 4: Spectroscopic Characterization of Isocyanides

| Technique | Key Finding / Observation | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | Strong, characteristic N≡C stretching absorption between 2110-2165 cm⁻¹. | wikipedia.orgacs.org |

| 13C NMR Spectroscopy | Isocyanide carbon signal typically appears at δ 156-170 ppm. | scripps.edu |

| Attenuated Total Reflection IR (ATR-IR) | Probes the nature of σ-bonding and π-back-bonding interactions on surfaces. | uwm.edu |

| STM-IETS | Visualizes adsorption geometry and measures vibrational modes at the single-molecule level. | osti.gov |

Reactivity and Reaction Mechanisms of Hexyl Isocyanide

Fundamental Reactivity Patterns of the Isocyano Group

The isocyano group is often described as a chemical "chameleon" due to its dual reactivity. nih.gov Unlike most functional groups where nucleophilic and electrophilic centers are distinct atoms, the isocyanide combines both functionalities on the terminal carbon atom. nih.gov This ambiphilic nature is a consequence of its electronic configuration, which can be represented by two resonance structures: one with a triple bond and another with a double bond, highlighting a carbene-like character. vedantu.com This electronic flexibility allows the isocyano group to serve as both a nucleophile and an electrophile in reactions. nih.gov

The amphiphilic nature of the isocyanide's terminal carbon can be rationalized using frontier molecular orbital theory. nih.gov

Nucleophilic Character : The Highest Occupied Molecular Orbital (HOMO) is a σ orbital primarily located on the terminal carbon atom. This orbital is responsible for the isocyanide's ability to act as a nucleophile or a hydrogen bond acceptor. nih.gov The divalent nature of this carbon atom contributes significantly to its nucleophilicity, making it a key participant in multicomponent reactions. acs.org

Electrophilic Character : The Lowest Unoccupied Molecular Orbital (LUMO) consists of π* orbitals, which are also centered on the terminal carbon. These orbitals can accept electron density, allowing the carbon to act as an electrophile. nih.gov While generally considered weak electrophiles, isocyanides can react with strong nucleophiles. aakash.ac.in

This unique combination of a nucleophilic HOMO and electrophilic LUMO on the same atom is central to the reactivity of hexyl isocyanide. nih.gov

| Property | Orbital Basis | Chemical Behavior |

| Nucleophilic | High-energy HOMO (σ orbital) on the terminal carbon nih.gov | Donates electron pair; attacks electrophilic centers (e.g., iminium ions) nih.govyoutube.com |

| Electrophilic | Low-energy LUMO (π* orbitals) on the terminal carbon nih.gov | Accepts electron pair; can be attacked by strong nucleophiles nih.govaakash.ac.in |

The dual electronic nature of the terminal carbon in this compound allows for α-addition reactions, where both an electrophile and a nucleophile add to this single carbon atom. nih.govstackexchange.com The reaction typically proceeds in a stepwise manner:

The nucleophilic carbon attacks an electrophile, forming a nitrilium ion intermediate. youtube.comstackexchange.com

The intermediate is then attacked by a nucleophile at the same carbon, neutralizing the charge. stackexchange.com

This pattern of reactivity is fundamental to isocyanide-based multicomponent reactions, such as the Ugi reaction, where the isocyanide efficiently traps an electrophilic intermediate. nih.gov

Multicomponent Reaction Mechanisms (MCRs)

This compound is a valuable reagent in multicomponent reactions (MCRs), which are chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. nih.gov The Ugi four-component reaction (U-4CR) is the most prominent MCR involving isocyanides. nih.govacs.org

The classical Ugi four-component reaction involves the one-pot combination of an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide, such as this compound, to produce an α-acylamido carboxamide. wikipedia.orgorganic-chemistry.org This reaction is highly efficient and atom-economical, with the only byproduct being a molecule of water. wikipedia.org The high concentration of reactants (0.5M - 2.0M) typically leads to the best yields, and the reaction is often complete within minutes after the isocyanide is added. wikipedia.org

| Component | Role in Ugi Reaction |

| Aldehyde/Ketone | Carbonyl source, forms imine with the amine wikipedia.org |

| Amine | Nucleophile, forms imine with the carbonyl component wikipedia.org |

| This compound | Nucleophile, attacks the iminium ion to form the nitrilium intermediate youtube.comwikipedia.org |

| Carboxylic Acid | Proton source and nucleophile, traps the nitrilium intermediate nih.govwikipedia.org |

The formation of a reactive nitrilium ion is a central and defining step in the Ugi reaction mechanism. nih.govnih.govnih.gov The process occurs through a sequence of equilibrium steps:

Imine Formation : The amine and the aldehyde (or ketone) first undergo a condensation reaction to form an imine, with the loss of a water molecule. wikipedia.orgnih.gov

Iminium Ion Activation : The carboxylic acid protonates the imine, generating a more electrophilic iminium ion. youtube.comwikipedia.org

Nucleophilic Attack by Isocyanide : The nucleophilic terminal carbon of this compound then attacks the electrophilic carbon of the iminium ion. youtube.comwikipedia.org This addition step is crucial and results in the formation of the key nitrilium ion intermediate. nih.govnih.gov This intermediate is highly reactive and poised for the next step in the reaction sequence. nih.gov

The final stage of the Ugi reaction involves the trapping of the nitrilium ion and a subsequent rearrangement that leads to the stable final product. wikipedia.org

Intermediate Trapping : The carboxylate anion, formed from the deprotonation of the carboxylic acid, acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion intermediate. wikipedia.org This addition results in the formation of an acyl imidate intermediate (also referred to as an O-acyl-isoamide). acs.orgorganic-chemistry.org

Passerini Reaction Mechanisms

The Passerini reaction is a three-component reaction (P-3CR) that combines an isocyanide, a carbonyl compound (like an aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy carboxamide. core.ac.uknih.gov It is one of the oldest known isocyanide-based multicomponent reactions. core.ac.uk The mechanism is highly dependent on the reaction conditions, particularly the solvent. nih.gov

In aprotic and non-polar solvents, and at high reactant concentrations, the Passerini reaction is postulated to proceed through a non-ionic, concerted pathway. wikipedia.orgacs.org This mechanism is supported by the observation that the reaction proceeds more rapidly in such solvents. acs.orgresearchgate.net It is believed that hydrogen bonding plays a critical role, initiating the formation of a loosely associated cluster between the carboxylic acid and the carbonyl compound. wikipedia.orgresearchgate.net This is followed by a trimolecular reaction where the isocyanide attacks this complex. core.ac.uk The transition state is presumed to be a cyclic, relatively non-polar structure. researchgate.net

A key step in the Passerini mechanism is the activation of the carbonyl compound. researchgate.net The carboxylic acid acts as a proton donor, forming a hydrogen bond with the carbonyl oxygen. This interaction increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack. researchgate.netresearchgate.net The carbon atom of the this compound then performs an α-addition to this activated electrophilic carbon, while the carboxylate acts as the nucleophile, also adding to the isocyanide carbon. researchgate.net This concerted addition leads to an intermediate which then undergoes an acyl group transfer (a Mumm-type rearrangement) to furnish the final α-acyloxy amide product. core.ac.ukresearchgate.net

Other Isocyanide-Based Multicomponent Reactions

Beyond the classic Ugi and Passerini reactions, this compound can participate in several other mechanistically related MCRs. These reactions leverage the dual electrophilic/nucleophilic character of the isocyanide carbon to construct diverse molecular scaffolds.

One notable example is the Groebke–Blackburn–Bienaymé (GBB) reaction , a three-component process that involves an aldehyde, an amidine, and an isocyanide. This reaction proceeds via a formal [4+1] cycloaddition to produce 3-aminoimidazoles fused to another ring system. rsc.org

Another variation is the Passerini-Smiles reaction , where the carboxylic acid component of the traditional Passerini reaction is replaced by an electron-deficient phenol. nih.gov The reaction proceeds through the formation of a nitrilium ion intermediate which is trapped by the phenol, followed by an irreversible Smiles rearrangement of the resulting phenoxyimidate adduct. nih.gov

| Reaction Name | Components | Key Feature |

| Groebke–Blackburn–Bienaymé | Aldehyde, Amidine, Isocyanide | Formal [4+1] cycloaddition to form fused 3-aminoimidazoles. rsc.org |

| Passerini-Smiles | Aldehyde, Phenol, Isocyanide | Replacement of carboxylic acid with a phenol, involves a key Smiles rearrangement step. nih.gov |

| Passerini-Azide | Aryne, Carboxylic Derivative, Isocyanide | Utilizes an aryne as a carbonyl surrogate for the synthesis of tetrazole derivatives. researchgate.net |

Cycloaddition Reactions and Annulations

The unique electronic structure of the isocyano group allows it to participate in various cycloaddition and annulation reactions. Isocyanides can function as a one-carbon synthon, engaging in reactions formally classified as [4+1], [3+1], and other cycloaddition processes. researchgate.net

Annulation reactions involving isocyanides provide direct pathways to complex heterocyclic structures. For example, rhodium-catalyzed annulation of N-benzoylsulfonamides with isocyanides via C-H activation has been developed to synthesize 3-(imino)isoindolinones. Another instance involves the three-component annulation of C₆₀ fullerene, an alkyl isocyanide, and dimethyl acetylenedicarboxylate (B1228247) to yield fullerene derivatives. uchicago.edu

Formal [2+3] Cycloadditions

While isocyanides are well-known to participate in [4+1] and [3+1] cycloadditions, their involvement in formal [2+3] cycloadditions is also an area of interest. researchgate.net In a typical [3+2] cycloaddition, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. While this compound itself is not a classic 1,3-dipole, its reactivity can be harnessed within such mechanistic frameworks.

For instance, metal-complexed ketenimines, which can be derived from isocyanides, are known to react as 1,3-dipoles in [3+2] cycloaddition reactions. The isocyanide can also react with a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, although this is less common than its reaction with tetrazines in [4+1] cycloadditions. wikipedia.org These reactions underscore the versatility of the isocyanide functional group in constructing five-membered heterocyclic rings, a common motif in pharmacologically active compounds.

Metal-Catalyzed [4+1] and [4+1+1] Cycloadditions

Metal-catalyzed cycloaddition reactions involving isocyanides are powerful methods for constructing five- and six-membered heterocyclic rings. In these transformations, the isocyanide typically serves as a one-carbon synthon.

[4+1] Cycloadditions: In these reactions, this compound reacts with a four-atom component to form a five-membered ring. This formal cycloaddition has been extensively utilized with various conjugated heterodienes such as oxadienes, azadienes, and vinyl ketenes to afford functionalized heterocycles like furans, pyrroles, and imidazoles. rsc.orgsemanticscholar.org For instance, the reaction of vinyl ketenes with this compound, often catalyzed by transition metals, can lead to the formation of substituted pyrrole (B145914) derivatives. The versatility of these reactions allows for the synthesis of diverse heterocyclic scaffolds, which are significant in medicinal chemistry and materials science. rsc.orgsemanticscholar.org

A Lewis acid-catalyzed [2+1+1] cycloaddition has also been reported, involving the reaction of isocyanides with alkylidene malonates and 3-alkylideneindolinones, showcasing another pathway to complex cyclic structures. researchgate.net

[4+1+1] Cycloadditions: This type of reaction involves the combination of a four-atom component with two molecules of isocyanide to build a six-membered ring. A notable example is the palladium-catalyzed double insertion of isocyanides into o-phenylenediamines to synthesize quinoxaline-2,3-diamines. researchgate.net This process involves the formation of two C-N bonds and one C-C bond in a single operation.

| Reaction Type | Reactants | Catalyst | Product Type | Ref |

| [4+1] Cycloaddition | Vinyl Ketene + this compound | Transition Metal | Substituted Pyrrole | rsc.orgsemanticscholar.org |

| [4+1] Cycloaddition | Azadiene + this compound | Various | Functionalized Pyrrole | rsc.org |

| [4+1+1] Cycloaddition | o-Phenylenediamine + 2x Isocyanide | Palladium | Quinoxaline-2,3-diamine | researchgate.net |

Intramolecular Cycloaddition for N-Heterocycle Synthesis

Intramolecular cycloadditions involving the this compound moiety are an efficient strategy for constructing nitrogen-containing heterocycles (N-heterocycles). researchgate.net When the isocyanide functional group is tethered to a suitable reaction partner within the same molecule, cyclization can be induced to form fused or polycyclic systems.

For example, 2-alkynylated aromatic isocyanides can undergo palladium-catalyzed reactions where an initial isocyanide insertion is followed by an intramolecular cyclopalladation, leading to the formation of complex heterocyclic frameworks. nih.gov Similarly, intramolecular reactions between an isocyano group and an iminophosphorane function can yield species containing a 1,3,2-diazaphosphetidine ring through a [2+2] cycloaddition mechanism. researchgate.net These methods provide streamlined access to complex molecular architectures that are prevalent in pharmaceuticals and natural products. researchgate.netnih.gov

| Starting Material Type | Reaction Conditions | Resulting Heterocycle | Ref |

| 2-Alkynylated aromatic isocyanide | Palladium Catalyst | Fused N-Heterocycle | nih.gov |

| Tethered isocyano and iminophosphorane | Thermal | 1,3,2-Diazaphosphetidine | researchgate.net |

Insertion Reactions of this compound

Insertion reactions are a cornerstone of isocyanide chemistry, where the isocyanide carbon atom inserts into a metal-carbon or metal-heteroatom bond. nih.gov These reactions, particularly those catalyzed by palladium, have significantly broadened the applications of isocyanides as versatile C1 building blocks for incorporating nitrogenous fragments. nih.govdntb.gov.ua

Palladium-Catalyzed Insertions

Palladium catalysis is widely used to facilitate the insertion of this compound into various chemical bonds. A typical catalytic cycle begins with the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, forming an organopalladium species. nih.gov This intermediate rapidly undergoes a 1,1-migratory insertion of this compound into the palladium-carbon bond, yielding an imidoyl-palladium complex. nih.govmdpi.com This key intermediate can then react with a range of nucleophiles or undergo further transformations like transmetalation or C-H activation to afford the final product, regenerating the Pd(0) catalyst. nih.gov

This methodology has been applied to synthesize a wide variety of compounds, including imines, amides, and complex heterocyclic systems like indoloquinolines and phenanthridines. nih.gov The reaction's versatility is demonstrated by its compatibility with numerous coupling partners, including organometallic reagents, enolates, and amines. nih.gov

Table of Palladium-Catalyzed Insertion Reactions

| Substrate 1 | Substrate 2 | Coupling Partner/Terminating Step | Product Type | Ref |

|---|---|---|---|---|

| Aryl Halide | This compound | Organometallic Reagent (Transmetalation) | Imine | nih.gov |

| 2-(2-Iodoarylamino)indole | This compound | Intramolecular Electrophilic Aromatic Substitution | Indoloquinoline | nih.gov |

| Biaryl Isocyanide | Aryl Iodide | Intramolecular C-H Functionalization | Phenanthridine (B189435) | nih.gov |

Insertion into Heteroatom-Hydrogen Linkages (N-H, O-H, S-H, Si-H, P-H)

This compound can insert into bonds between hydrogen and various heteroatoms, a process that can be catalyzed by Lewis acids, Brønsted acids, or transition metals. rsc.org

N-H Insertion: The insertion of isocyanides into the N-H bond of amines is a direct route to formamidine (B1211174) and urea (B33335) derivatives. While often requiring transition metal catalysis, a metal-free approach using an iodine-DMSO system has been developed for the chemoselective synthesis of ureas from aliphatic amines and isocyanides. rsc.org This method avoids the use of toxic isocyanates. rsc.org

O-H Insertion: Catalytic enantioselective insertion of carbenes (derived from diazo compounds) into O-H bonds is a known process for creating α-alkoxy and α-hydroxy carbonyl compounds. nih.gov While direct insertion of isocyanides into O-H bonds is less common, related transformations occur in multicomponent reactions like the Passerini reaction.

Si-H Insertion: Trimethylsilyl (B98337) chloride can act as an activating agent for azines in isocyanide-based reactions, which involves a key step of isocyanide insertion into an N-Si bond. lshtm.ac.uk

Au-H Insertion: In the realm of gold chemistry, isocyanides have been shown to insert into gold(III)-hydrogen bonds, leading to the formation of the first examples of gold iminoformyl complexes.

These insertion reactions provide efficient pathways for C-N, C-O, C-S, and C-Si bond formation, highlighting the broad utility of this compound. rsc.org

Isocyanide Insertions in Complex Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, can feature isocyanide insertion as a key step. researchgate.netescholarship.org The synergy between isocyanide insertion and C-H bond activation, often catalyzed by metals like palladium or rhodium, provides a powerful tool for constructing complex polycyclic molecules from simpler precursors. nih.gov

For example, a reaction can be initiated by the formation of an aryl-palladium bond, followed by the insertion of this compound. The resulting imidoyl palladium intermediate can then undergo an intramolecular C-H activation or cyclization event, leading to the annulation and formation of a new heterocyclic ring. nih.gov This strategy has been employed in the synthesis of phenanthridines and other fused aromatic systems. nih.gov Such cascade reactions are highly valued for their efficiency in rapidly building molecular complexity. researchgate.net

Organocatalytic Transformations Involving this compound

While many reactions of this compound rely on transition metal catalysts, a growing field of organocatalysis utilizes small, chiral organic molecules to promote transformations. These methods offer an alternative to metal-based systems, often with high levels of stereocontrol.

A prominent example is the organocatalytic version of the Groebke–Blackburn–Bienaymé (GBB) reaction, a multicomponent reaction involving an amidine, an aldehyde, and an isocyanide. beilstein-journals.orgbeilstein-journals.org By employing a chiral phosphoric acid (CPA) as the catalyst, this reaction can be rendered enantioselective, producing axially chiral imidazo[1,2-a]pyridines in excellent yields and enantioselectivities. beilstein-journals.orgbeilstein-journals.org The proposed mechanism involves the activation of an intermediate by the chiral catalyst through hydrogen bonding, which controls the stereochemical outcome of the nucleophilic addition of the isocyanide. beilstein-journals.org

Example of Organocatalytic GBB Reaction

| Reactants | Catalyst | Product | Enantiomeric Excess (ee) | Ref |

|---|

N-Heterocyclic Carbene (NHC)-Catalyzed Reactions

N-Heterocyclic carbenes (NHCs) are a class of organic catalysts known for their versatility in facilitating a wide range of chemical reactions. chalmers.se These catalysts are characterized by a divalent carbon atom within a heterocyclic ring, which is stabilized by adjacent nitrogen atoms through σ-electron withdrawal and π-electron donation. wpmucdn.com This electronic structure makes NHCs strong σ-donors, similar to trialkylphosphines, and allows them to be effective ligands for many transition metals or to act as organocatalysts. wpmucdn.comnih.gov NHC catalysis is prominent in reactions involving polarity reversal (umpolung) of functional groups, such as the benzoin (B196080) reaction, where an aldehyde's carbonyl carbon is converted into a nucleophilic species. nih.govnih.gov While NHCs are known to catalyze reactions involving C-C unsaturated bonds, specific examples detailing the reactions of this compound under NHC catalysis are not extensively documented in the available literature.

Enaminone Synthesis from Ketones via Isocyanide Activation

Enaminones are valuable intermediates in organic synthesis, serving as building blocks for various heterocyclic and carbocyclic compounds. nih.govacgpubs.org Their synthesis often involves the reaction of 1,3-dicarbonyl compounds with amines. acgpubs.org Another route involves the reaction between isocyanides and cyclic 1,3-dicarbonyl compounds, which yields enaminones. researchgate.net For instance, alkyl or aryl isocyanides can react with compounds like 5,5-dimethylcyclohexane-1,3-dione (B117516) to produce enaminones in good yields. researchgate.net The general mechanism involves the activation of the isocyanide carbon, making it susceptible to nucleophilic attack. researchgate.net However, the direct synthesis of enaminones from the reaction of simple ketones with this compound is not a commonly cited method, and the literature tends to focus on more activated carbonyl compounds like β-keto esters or 1,3-diones. acgpubs.org

Transition Metal-Catalyzed Transformations

Copper-Catalyzed Reactions and Active Species Formation

Copper complexes are effective catalysts for a variety of organic transformations. In the context of reactions related to isocyanides, such as cyanation, mechanistic studies suggest the formation of specific active species. For example, in the photoinduced, copper-catalyzed cyanation of alkyl chlorides, a proposed pathway involves a Cu(I)-cyanide adduct. nih.gov This complex, upon photoexcitation, enters an excited state that can engage in a single electron transfer with the alkyl halide. nih.gov This process generates a Cu(II)-cyanide adduct and an alkyl radical, which then combine to form the final nitrile product and regenerate a Cu(I) species. nih.gov

While direct catalytic reactions involving this compound are not detailed, related research on a dimeric copper(II) complex incorporating a hexyl bis(pyrazolyl)acetate ligand has demonstrated high efficiency in the allylic oxidation of alkenes. mdpi.com In these Kharasch–Sosnovsky reactions, the copper complex catalyzes the formation of allylic benzoates with yields up to 90-95% using tert-butyl peroxybenzoate as the oxidant. mdpi.com This highlights the catalytic potential of copper centers coordinated by ligands containing hexyl moieties.

Nickel-Catalyzed Oligomerization of Cyclothis compound

Although distinct from this compound, the study of cyclothis compound oligomerization provides significant insight into the behavior of isocyanides in polymerization reactions. Nickel(II) complexes have proven to be effective catalysts for this transformation, producing poly(cyclothis compound). acs.orgacs.org The reaction yields can be substantial, ranging from moderate to as high as 94%, depending on the specific catalytic system used. acs.orgresearchgate.net

The nickel-catalyzed oligomerization of cyclothis compound is proposed to proceed via a "Merry-Go-Round" mechanism. acs.orgacs.org The process begins with the formation of a cationic nickel(II) tetrakis(isocyanide) complex. acs.org A nucleophile then attacks one of the isocyanide carbon atoms, generating an α-iminomethyl-nickel(II) complex. acs.org Subsequently, a fifth isocyanide molecule coordinates to the nickel center. The iminomethyl group then migrates to an adjacent isocyanide carbon, forming a dimeric intermediate. acs.org This insertion cycle repeats, extending the polymer chain in a manner resembling a merry-go-round. acs.org

The catalytic activity of the nickel(II) center is highly dependent on the structure of the coordinating ligands. acs.orgresearchgate.net Research has shown that modifying the organic ligands within the nickel complex significantly influences reaction yields. acs.orgnih.gov A series of nickel(II) complexes containing different organic ligands, such as 2,2′-bipyridyl, 1,10-phenanthroline, and various dicarboxylate anions (e.g., diglycolate), have been synthesized and tested. acs.orgacs.org

The nature of the donor atoms in the ligand sphere (e.g., -N, -O, -S) plays a crucial role. Ligands with oxygen as the donor atom tend to form more stable complexes due to oxygen's lower electronegativity compared to nitrogen or sulfur. acs.org This increased stability correlates with higher catalytic activity in the oligomerization of cyclothis compound. acs.org As the electronegativity of the donor atom increases, the complex stability and catalytic efficiency decrease. acs.org

The following table summarizes the performance of various nickel(II) catalysts in the oligomerization of cyclothis compound, demonstrating the impact of ligand design on reaction yield. acs.org

| Catalyst | Yield (%) |

| [Ni(ODA)(bipy)(H₂O)]·2.5H₂O | 94 |

| [Ni(ODA)(H₂O)₃]·1.5H₂O | 52 |

| [Ni(TDA)(bipy)(H₂O)]·4H₂O | 27 |

| [Ni(IDA)(H₂O)₃] | 23 |

| [Ni(TDA)(phen)H₂O] | 22 |

| [Ni(TDA)(H₂O)₃] | 10 |

| [Ni(ODA)(phen)(H₂O)]·1.5H₂O | 8 |

Data sourced from Inorganic Chemistry. acs.org

Palladium-Catalyzed Synthesis of N-Heterocycles

Palladium catalysis offers a powerful tool for the construction of N-heterocycles utilizing this compound as a key building block. These reactions often proceed through an imidoylative cyclization pathway, where the isocyanide inserts into a palladium-carbon bond, followed by an intramolecular cyclization. researchgate.netdntb.gov.uarsc.org This strategy has been successfully applied to synthesize a range of heterocyclic scaffolds, including phenanthridines and isoquinolines. nih.gov

The general mechanism commences with the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, generating an organopalladium(II) intermediate. This intermediate then undergoes migratory insertion of this compound to form an imidoyl-palladium species. The subsequent step involves an intramolecular C-H activation or coupling with a tethered nucleophile, leading to the cyclized product and regeneration of the Pd(0) catalyst. nih.govnih.gov

For instance, the synthesis of phenanthridine scaffolds can be achieved from arenes with a pending isocyanide moiety. The process involves the insertion of the isocyanide into an aryl palladium(II) intermediate, followed by an intramolecular aromatic C-H activation as the key cyclization step. nih.gov Aliphatic isocyanides like this compound are well-tolerated in these transformations. nih.gov

Table 1: Key Steps in Palladium-Catalyzed N-Heterocycle Synthesis with this compound

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Oxidative Addition | An aryl halide adds to the Pd(0) catalyst. | Aryl-Pd(II) complex |

| 2. Isocyanide Insertion | This compound inserts into the Aryl-Pd bond. | Imidoyl-Pd(II) complex |

| 3. Intramolecular Cyclization | The imidoyl group reacts with a tethered functional group or C-H bond. | Palladacycle |

This methodology's versatility allows for the construction of complex polycyclic systems, such as spiroindolines, through dearomative spirocyclization cascades.

Indium-Catalyzed Annulation Reactions

Indium catalysts, particularly indium(III) salts, have emerged as effective Lewis acids for promoting annulation reactions involving isocyanides. These reactions leverage the ability of indium to activate substrates and facilitate cycloaddition processes. A notable example is the indium-catalyzed formal [4+1+1] or [4+1] annulation of ambiphilic quinolines with two molecules of an isocyanide, such as this compound, to construct polyfunctionalized pyrano- and furoquinolines. rsc.orgacs.org

The reaction pathway is influenced by the structure of the isocyanide and the solvent. The mechanism likely involves the activation of the quinoline (B57606) substrate by the indium catalyst, followed by sequential insertions of isocyanide molecules. This process leads to the formation of multiple new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds in a single operation. rsc.org While detailed mechanistic studies specifically for this compound are limited, the general principle of Lewis acid activation of the substrates followed by isocyanide insertion is the accepted pathway. researchgate.net

Activation Strategies for Isocyanide Reactivity

To enhance the reactivity of the isocyanide group, particularly its electrophilic character, various activation strategies have been developed. These methods typically involve the coordination of a species to the isocyanide carbon or nitrogen, which modifies its electronic properties and facilitates nucleophilic attack.

Lewis Acid-Mediated Activation

Lewis acids are potent activators of isocyanides. patsnap.com By coordinating to the lone pair of electrons on the isocyanide carbon or nitrogen, a Lewis acid withdraws electron density, thereby increasing the electrophilicity of the isocyanide carbon and making it more susceptible to attack by nucleophiles. patsnap.comwikipedia.orgsci-hub.se Boron-based Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have proven particularly effective in this role. rsc.orgresearchgate.netjimcontent.comresearchgate.netrsc.org

The activation mechanism involves the formation of an adduct between the this compound and the Lewis acid. This complexation polarizes the C≡N bond, facilitating reactions that would otherwise be sluggish. rsc.orgacs.orgnih.gov This strategy has been employed in a variety of transformations, including the formal insertion of isocyanides into C-O bonds of esters. rsc.org

Table 2: Comparison of Isocyanide Activation

| Activation Method | Mechanism | Effect on Isocyanide | Typical Reagents |

|---|---|---|---|

| Lewis Acid Activation | Coordination to isocyanide C or N atom. | Increases electrophilicity of carbon. | B(C₆F₅)₃, Zn(NO₃)₂ |

TMSCl-Mediated Addition of N-Nucleophiles

Trimethylsilyl chloride (TMSCl) can be used to mediate the addition of nitrogen-based nucleophiles (N-nucleophiles) to isocyanides. researchgate.net This oxidant-free method provides an efficient pathway for forming new C-N bonds. The activation strategy involves the interaction of TMSCl with the isocyanide, which is proposed to generate a highly reactive intermediate. This intermediate is then readily attacked by N-nucleophiles, such as amines or amides. researchgate.net

While the precise mechanism is not fully elucidated for all substrates, it is believed that TMSCl enhances the electrophilic character of the isocyanide carbon, similar to a Lewis acid, or participates in a concerted or stepwise addition process with the nucleophile. This approach has been successfully used to synthesize a variety of nitrogen-containing compounds.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, this compound undergoes hydrolysis to yield N-hexylformamide. This reaction is a classic example of the reactivity of isocyanides in aqueous acid and proceeds via a well-studied mechanism. epa.gov The hydrolysis is resistant to catalysis by bases but is readily promoted by acids. rsc.org

The mechanism is described as a specific acid/general base catalysis. researchgate.net It involves a rapid, pre-equilibrium protonation of the isocyanide carbon (C-protonation). researchgate.net This step is favored over N-protonation and results in the formation of a highly electrophilic N-hexylnitrilium ion.

The subsequent step is the rate-determining nucleophilic attack of a water molecule on the electron-deficient carbon of the nitrilium ion. researchgate.net This is followed by deprotonation, facilitated by a general base (such as another water molecule), to yield the final N-hexylformamide product. jcsp.org.pk

The key steps of the mechanism are outlined below:

C-Protonation: Fast, reversible protonation of the isocyanide carbon by a hydronium ion (H₃O⁺).

Nucleophilic Attack: Slow, rate-determining attack of water on the nitrilium ion carbon.

Deprotonation: Fast removal of a proton from the oxygen atom to form the enol of the formamide (B127407).

Tautomerization: Rapid rearrangement of the enol to the stable N-hexylformamide.

Kinetic studies on analogous compounds like cyclothis compound have provided substantial evidence for this mechanistic pathway. researchgate.net

Coordination Chemistry and Ligand Properties of Hexyl Isocyanide

Metal-Isocyanide Bonding and Electronic Structure

The bonding of hexyl isocyanide to a metal center is characterized by a synergistic interplay of σ-donation and π-back-donation, a model that also famously describes the bonding of carbon monoxide. The lone pair of electrons on the terminal carbon atom of the isocyanide group is donated to an empty d-orbital of the metal, forming a strong σ-bond. Concurrently, filled d-orbitals on the metal can donate electron density back into the empty π* antibonding orbitals of the isocyanide ligand. This π-back-donation strengthens the metal-carbon bond and influences the electronic properties and reactivity of the complex.

This compound is considered isolobal with carbon monoxide (CO), meaning their frontier molecular orbitals have similar symmetry, energy, and electron occupation. researchgate.net This relationship explains why isocyanide complexes often have stoichiometries and structures that mirror those of metal carbonyls. wikipedia.orgnih.gov However, despite this analogy, there are significant differences in their electronic properties.

Alkyl isocyanides like this compound are generally stronger σ-donors and weaker π-acceptors compared to CO. wikipedia.orgrsc.org The greater σ-donor capacity stems from the higher energy of the carbon lone pair orbital in the isocyanide. mdpi.com The weaker π-acceptor ability is due to the higher energy of the π* orbitals. This electronic difference has several consequences:

Stabilization of Metal Oxidation States: Due to their strong σ-donor character, isocyanides are effective at stabilizing metals in higher oxidation states compared to CO. mdpi.com

Reactivity: The increased electron density on the metal center in isocyanide complexes makes them more susceptible to oxidative and protonation reactions than their carbonyl counterparts. wikipedia.orgnih.gov

Spectroscopic Properties: The extent of π-back-donation is reflected in the C≡N stretching frequency (νC≡N) in infrared (IR) spectroscopy. Stronger π-back-donation leads to a greater population of the π* antibonding orbital, weakening the C≡N bond and lowering the stretching frequency. wikipedia.orgnih.gov

| Property | This compound (CNR) | Carbon Monoxide (CO) |

|---|---|---|

| σ-Donor Ability | Stronger | Weaker |

| π-Acceptor Ability | Weaker | Stronger |

| Typical νC≡N/O in Complexes (cm-1) | ~2080 - 2140 wikipedia.org | ~1850 - 2100 |

| Favored Metal Oxidation State | Higher/Lower | Lower |

The primary mode of coordination for this compound is through its terminal carbon atom, which acts as a Lewis base. wikipedia.org This results in a typically linear or near-linear M-C-N-C arrangement in terminal coordination. nih.gov However, other coordination modes are also known for isocyanide ligands in general:

Terminal Bonding: This is the most common mode, where the isocyanide binds to a single metal center through the carbon atom.

Bridging (μ2) Bonding: In polynuclear complexes, the isocyanide ligand can bridge two metal centers. In this mode, the ligand is typically bent at the nitrogen atom, and there is enhanced π-back-donation from both metal centers into the isocyanide π* orbitals. wikipedia.orgnih.gov This mode is well-established for various alkyl and aryl isocyanides. researchgate.net

Nitrogen Coordination: While rare, coordination through the nitrogen atom is theoretically possible, though energetically less favorable than carbon coordination. Some electron-rich isocyanide complexes can be protonated at the nitrogen atom to yield aminocarbyne complexes. wikipedia.orgnih.gov

When an isocyanide ligand like this compound is coordinated to a metal center, its electronic structure is perturbed, making it susceptible to non-covalent interactions known as π-hole interactions. A π-hole is a region of positive electrostatic potential located perpendicular to the σ-framework of the C≡N triple bond. umn.edu

Coordination to a metal, particularly a high-oxidation-state metal, enhances the electrophilic character of the isocyanide carbon atom. umn.edu This positive π-hole can then interact attractively with electron-rich sites, such as the lone pairs of other ligands (e.g., halides) or the π-systems of aromatic rings in adjacent molecules or ligands. umn.edu These interactions, though weak, can play a significant role in determining the conformational stabilization and crystal packing of metal-isocyanide complexes. umn.edu

Complex Formation and Stability Studies

The formation of stable metal complexes with this compound is a fundamental aspect of its coordination chemistry. The stability of these complexes is influenced by various factors including the nature of the metal ion, the solvent, and the presence of other ligands.

The presence of the C6 alkyl chain in this compound generally imparts good solubility to its metal complexes in nonpolar organic solvents. The formation of these complexes can be achieved through several synthetic routes, most commonly by the direct reaction of the isocyanide with a metal salt or a labile metal complex (e.g., a carbonyl or acetonitrile (B52724) complex) in a suitable solvent. nih.gov

The stability of a metal complex in solution is quantified by its stability constant (or formation constant), which represents the equilibrium constant for the formation of the complex from its constituent metal ion and ligands. rsc.org Higher values indicate greater stability. umn.edu For a general reaction:

M + nL ⇌ MLn

βn = [MLn] / ([M][L]n)

While specific stability constants for this compound complexes are not widely reported, trends can be inferred from studies of other alkyl isocyanides. The stability of these complexes generally follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

This compound can participate in the formation of ternary, or mixed-ligand, complexes, where the metal ion is coordinated to more than one type of ligand. The isolation and characterization of such complexes provide insight into the competitive binding and electronic interplay between different ligands.

The characterization of these complexes relies on a combination of analytical techniques:

Infrared (IR) Spectroscopy: This is a crucial tool for studying isocyanide complexes. The position of the νC≡N stretching band provides direct information about the electronic environment of the ligand. For instance, in a study of n-hexyl isocyanide bound to myoglobin (B1173299), two distinct νC≡N bands were observed at approximately 2080 cm-1 and 2137 cm-1, corresponding to two different ligand orientations within the protein's distal pocket. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of the complex in solution. The chemical shift of the isocyanide carbon is particularly sensitive to its coordination environment.

X-ray Crystallography: This technique provides definitive structural information, including bond lengths and angles, for complexes that can be obtained as single crystals.

| Complex | Technique | Key Observation | Interpretation | Reference |

|---|---|---|---|---|

| n-Hexyl Isocyanide-Myoglobin | FTIR | νC≡N = 2137 cm-1 | Ligand in apolar environment ("out" conformation) | wikipedia.org |

| n-Hexyl Isocyanide-Myoglobin | FTIR | νC≡N = ~2080 cm-1 | H-bonding enhances back-bonding ("in" conformation) | wikipedia.org |

| [Co(CN-t-Bu)5]+ | IR | νC≡N = 2152, 2120 cm-1 | Primarily σ-donor character, shift to higher energy | nih.gov |

| Fe2(CNEt)9 | IR | νC≡N = 2060, 1920, 1701, 1652 cm-1 | Significant π-back-donation in electron-rich complex | nih.gov |

Isocyanide Ligand Exchange Dynamics in Metal Complexes

For this compound, as with other alkyl isocyanides, the exchange process can be monitored using various spectroscopic techniques and mass spectrometry. nih.gov The rate of exchange is influenced by the electron-donating ability of the hexyl group and the steric hindrance it imposes. In general, isocyanides are considered good Lewis bases and can readily displace other ligands. wikipedia.org The dynamics of this exchange are crucial for understanding the mechanistic pathways of catalytic reactions where the isocyanide may act as a transiently coordinating species.

This compound as a Ligand in Homogeneous Catalysis

This compound plays a significant role as a ligand in various homogeneous catalytic processes, primarily involving transition metals. nih.gov Its utility stems from its electronic and steric properties, which can be tuned to influence the activity and selectivity of the catalyst.

As a supporting or "spectator" ligand, this compound remains coordinated to the metal center throughout the catalytic cycle, influencing its electronic properties and steric environment. nih.gov The σ-donating and π-accepting capabilities of the isocyanide group modulate the electron density at the metal, which in turn affects its reactivity towards substrates. wikipedia.orgnih.gov The hexyl chain, while primarily contributing to steric bulk, can also influence the solubility of the catalyst in organic solvents.

The steric profile of the this compound ligand can be crucial in controlling the selectivity of a catalytic reaction. By occupying space around the metal center, it can direct the approach of substrates, favoring the formation of a specific product isomer. This is particularly important in asymmetric catalysis, where the ligand architecture is key to achieving high enantioselectivity.

In contrast to its role as a spectator ligand, this compound can also directly participate in the catalytic cycle. A common reaction pathway involves the migratory insertion of the isocyanide into a metal-carbon or metal-heteroatom bond. electronicsandbooks.commdpi.com This step is fundamental to many carbon-carbon and carbon-heteroatom bond-forming reactions catalyzed by transition metals. rsc.org

The general mechanism for palladium-catalyzed isocyanide insertion, for example, involves the oxidative addition of a substrate to a low-valent palladium complex, followed by the coordination and subsequent 1,1-migratory insertion of the isocyanide to form an imidoyl-palladium intermediate. mdpi.com This intermediate can then undergo further reactions, such as transmetalation or reductive elimination, to generate the final product and regenerate the active catalyst. mdpi.com The nature of the hexyl group can influence the rate and efficiency of this insertion step.

Steric and Electronic Effects of the Hexyl Chain on Coordination Behavior

The coordination behavior of this compound is a direct consequence of the interplay between the electronic nature of the isocyanide functional group and the steric influence of the hexyl chain. mdpi.com

Electronic Effects: The isocyanide carbon atom acts as a strong σ-donor through its lone pair of electrons, while the π* orbitals of the C≡N bond can accept electron density from the metal's d-orbitals via back-bonding. wikipedia.orgnih.gov The alkyl group, in this case, hexyl, is an electron-donating group, which increases the electron density on the isocyanide carbon, enhancing its σ-donor properties. This generally leads to stronger coordination to the metal center.

Steric Effects: The hexyl chain introduces steric bulk around the metal center. This steric hindrance can influence several aspects of coordination chemistry:

Coordination Number: A bulky ligand like this compound may favor the formation of complexes with lower coordination numbers.

Selectivity: As mentioned earlier, the steric profile of the ligand can play a crucial role in determining the stereochemical outcome of a catalytic reaction.

The balance between these steric and electronic effects is critical in the design of metal complexes with desired properties for applications in catalysis and materials science. mdpi.comresearchgate.net

Applications in Photoluminescent Metal Complexes

Isocyanide ligands, including this compound, have been incorporated into various photoluminescent metal complexes. rsc.orgrsc.org These complexes often feature heavy metal ions like iridium(III), platinum(II), or rhenium(I), which facilitate strong spin-orbit coupling and lead to phosphorescence. nih.gov The isocyanide ligand can significantly influence the photophysical properties of these complexes, including their emission color, quantum yield, and excited-state lifetime. rsc.orgnih.gov

In photoluminescent metal complexes, this compound can adopt different coordination modes, primarily as a terminal or a bridging ligand. rsc.orgrsc.org

Terminal Ligand: As a terminal ligand, this compound binds to a single metal center. cbpbu.ac.in In this mode, its electronic properties directly influence the energy of the metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) excited states, which are often responsible for the observed luminescence. acs.org The steric bulk of the hexyl group can also prevent quenching of the excited state by intermolecular interactions, leading to higher emission quantum yields.

The versatility of this compound in adopting both terminal and bridging coordination modes allows for the rational design of photoluminescent metal complexes with tailored properties for applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. nih.gov

Influence on Excited-State Character and Dynamics

The incorporation of isocyanide ligands, such as this compound, into phosphorescent metal complexes can significantly influence the excited-state character and dynamics. rsc.org While the frontier orbitals of a simple alkyl isocyanide like this compound may not be directly involved in the luminescent excited state, they exert crucial indirect electronic effects that modify the energy, character, and lifetime of these states. rsc.org

Isocyanides are recognized as strong σ-donors and good π-acceptors, a property they share with carbon monoxide (CO). rsc.org Their π-acidic nature makes them particularly effective as supporting ligands for mid-to-late transition metals with six or more d-electrons. rsc.org In many luminescent complexes, the lowest-energy excited state is a metal-to-ligand charge transfer (MLCT) state. The energy and properties of this state are highly dependent on the nature of the ancillary ligands.

When a strongly π-acidic ligand like this compound is present, it stabilizes the metal d-orbitals. This stabilization increases the energy gap between the metal-centered highest occupied molecular orbital (HOMO) and the ligand-centered lowest unoccupied molecular orbital (LUMO). This often leads to a blue-shift in the phosphorescence spectrum. rsc.org

Furthermore, the presence of isocyanides can alter the nature of the triplet excited state (T₁). It can lead to a weaker configuration interaction between the ³MLCT state and ligand-centered (³LC) states. This results in the T₁ state having a more predominant ³LC character. rsc.org A significant consequence of this shift is a reduction in spin-orbit coupling, as this coupling is primarily derived from the MLCT states. rsc.org Reduced spin-orbit coupling decreases the rate of radiative decay, leading to longer photoluminescence lifetimes for complexes featuring isocyanide ligands compared to those with less π-acidic ligands. rsc.org

The steric profile of the isocyanide's substituent can also play a role. For instance, bulky substituents on the isocyanide can shield the metal center from its environment, which can influence the excited-state lifetime. nih.gov

Table 1: Representative Photophysical Data Illustrating Ligand Influence

| Complex/Ligand Combination | Emission Max (λₑₘ) | Photoluminescence Quantum Yield (ΦPL) | Excited-State Lifetime (τ) | Reference |

| cis-[Pt(CNAr)₂(C≡CR)₂] | 460-540 nm | 0.043–0.27 | >50 µs | nih.gov |

| trans-[Pt(ADC)₂(C≡CR)₂] | 460-540 nm | 0.043–0.27 | >50 µs | nih.gov |

| cis-Pt(CNR)₂(C≡CPh)₂ | ~430 nm | Modest | 2.8-8.2 µs | researchgate.net |

| cis-Pt(CNR)(ADC)(C≡CPh)₂ | ~430 nm | 3 to 16-fold higher than isocyanide precursor | 4.8-14 µs | researchgate.net |

Isocyanides as Precursors to Acyclic Carbenes in Luminescent Systems

An emerging and significant trend in the design of luminescent compounds is the use of isocyanides, including this compound, as electrophilic precursors that can be converted into acyclic carbene ligands. rsc.org This transformation typically occurs via the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the metal-coordinated isocyanide. researchgate.netresearchgate.net The resulting acyclic diaminocarbene (ADC) is a very strong σ-donating ligand, even more so than the isocyanide from which it was derived. rsc.org

The conversion of an isocyanide to an ADC ligand within the coordination sphere of a metal can impart distinct photophysical advantages. rsc.org The strong σ-donating properties of ADCs can significantly raise the energy of the metal-centered d-orbitals. researchgate.net In the context of luminescent complexes, particularly for square-planar Pt(II) compounds, this elevation of the metal-centered states is crucial as it can prevent them from providing non-radiative decay pathways for the desired emissive excited state.

This synthetic strategy allows for the fine-tuning of the electronic properties of the complex. By selecting different isocyanide precursors (e.g., varying the alkyl or aryl group) and different nucleophilic amines, a wide variety of ADC ligands with tailored steric and electronic characteristics can be readily introduced into the complex. rsc.org

Table 2: Transformation of Isocyanide Precursors to Acyclic Diaminocarbene (ADC) Complexes

| Isocyanide Precursor Complex | Nucleophile | Resulting ADC Complex | Key Outcome | Reference |

| cis-Pt(CNR)₂(C≡CPh)₂ | Amine | cis-Pt(CNR)(ADC)(C≡CPh)₂ | 3 to 16-fold increase in ΦPL | researchgate.net |

| [Au(NHC)(CN-R)]⁺ | Secondary Amine | [Au(NHC)(ADC)]⁺ | Formation of stronger donor ADC ligand | researchgate.net |

| [Ir(ppy)₂(CN)L] | Propylamine | [Ir(ppy)₂(ADC)L] | Enhanced quantum yields for blue-green phosphorescence | researchgate.net |

Note: This table provides examples of the conversion of isocyanide ligands to ADCs and the resulting impact on the complex. NHC = N-heterocyclic carbene; ppy = 2-phenylpyridine.

Theoretical and Computational Studies on Hexyl Isocyanide Reactivity and Structure

Quantum Mechanical Investigations of Reaction Pathways

Quantum mechanical calculations are fundamental to understanding the intricate pathways of reactions involving isocyanides. chemmethod.com These methods allow for the exploration of reaction mechanisms at a molecular level, providing insights that are often inaccessible through experimental means alone. Studies on alkyl isocyanides, such as cyclohexyl isocyanide, in [2+3] cycloaddition reactions with dialkyl acetylenedicarboxylates in the presence of acetic anhydride, serve as a prime example. chemmethod.comchemmethod.com

In these investigations, quantum mechanical calculations are employed to map out the entire reaction coordinate. chemmethod.com The process typically begins with the nucleophilic attack of the isocyanide's carbon atom on an electrophilic center, such as one of the sp-hybridized carbons of a dialkyl acetylenedicarboxylate (B1228247). chemmethod.combeilstein-journals.org This initial step leads to the formation of a zwitterionic intermediate. chemmethod.com Subsequent steps in the reaction pathway, including cycloaddition with another reactant like acetic anhydride, are also modeled to determine the most energetically favorable route. chemmethod.combeilstein-journals.org These calculations are crucial for understanding the geometry of all participating structures, including reactants, intermediates, transition states, and final products. chemmethod.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a vital tool for investigating the reactivity of organic compounds due to its balance of computational cost and accuracy. beilstein-journals.orgcivilica.com For reactions involving alkyl isocyanides, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide detailed mechanistic and kinetic information. chemmethod.combeilstein-journals.org

Kinetics and Mechanism Analysis using DFT

DFT calculations are instrumental in analyzing the kinetics and mechanism of complex organic reactions. In the study of the reaction between cyclothis compound and dimethyl acetylenedicarboxylate (DMAD), DFT was used to model the reaction in both the gas phase and in solvents like dichloromethane (B109758). chemmethod.comchemmethod.com

Exploring Competitive Reaction Routes

Many complex reactions have multiple possible pathways, and DFT is an excellent tool for exploring these competitive routes. chemmethod.comnih.gov In the reaction of cyclothis compound with DMAD and acetic anhydride, two competitive pathways were identified in the second step of the mechanism. chemmethod.com

After the formation of the initial zwitterionic intermediate, it reacts with acetic anhydride. The DFT calculations explored the different possible cycloaddition modes. By comparing the activation energies for each potential path, the most favorable route can be determined. In this specific case, the calculations revealed two competing pathways for the formation of the final product. Although one path was found to be slightly more stable, the small energy difference between them suggested that there is no significant kinetic preference, and both routes could potentially occur. chemmethod.com

Analysis of Potential Energy Surfaces and Transition States

The analysis of a reaction's potential energy surface (PES) is a cornerstone of computational chemistry, providing a complete energetic landscape that governs the transformation from reactants to products. Locating and characterizing transition states (TS), the highest energy points along the lowest energy path, is critical for understanding reaction barriers and kinetics. nih.gov

For the reaction involving cyclothis compound, the PES was thoroughly explored using DFT. chemmethod.comchemmethod.com All stationary points, including reactants, intermediates, transition states, and products, were fully optimized. Vibrational frequency calculations were performed to confirm the nature of these points: minima (reactants, intermediates, products) have no imaginary frequencies, while transition states are characterized by having exactly one imaginary frequency. beilstein-journals.org

Rate-Determining Step Identification

A key finding from the analysis of the potential energy surface is the identification of the rate-determining step (RDS), which is the step with the highest activation energy barrier. chemmethod.comnih.gov In the multi-step reaction of cyclothis compound, DMAD, and acetic anhydride, the theoretical calculations consistently identified the initial nucleophilic attack of the isocyanide on the dialkyl acetylenedicarboxylate as the RDS. chemmethod.comchemmethod.com

| Reaction Step | Transition State | Activation Energy (kJ/mol) |

|---|---|---|

| Step 1 (Nucleophilic Attack) | TS1a-M | 68.2 |

| Step 2 (Cycloaddition - Path 1) | TS2a-M | 28.4 |

| Step 2 (Cycloaddition - Path 2) | TS2'a-M | 29.3 |

Intrinsic Reaction Coordinate (IRC) Studies

To further validate the reaction pathways, Intrinsic Reaction Coordinate (IRC) calculations are performed. beilstein-journals.org An IRC calculation follows the path of steepest descent from a transition state structure down to the minima on both the reactant and product sides. acs.org This ensures that a calculated transition state correctly connects the intended reactant and product intermediates along the reaction coordinate. beilstein-journals.org For the reaction of cyclothis compound, IRC calculations were used to confirm that the located transition states indeed connect the zwitterionic intermediates and the final furan-derivative products, solidifying the proposed stepwise mechanism. chemmethod.combeilstein-journals.org

Solvent Effects in Reaction Mechanisms: Implicit and Explicit Models

The reactivity of this compound in solution is significantly influenced by the surrounding solvent molecules. Computational chemistry provides powerful tools to model these interactions, which are broadly categorized into implicit and explicit solvent models. mdpi.com

Explicit Solvent Models: These models involve including a specific number of individual solvent molecules in the quantum mechanical calculation. mdpi.com This "supermolecule" approach allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding. mdpi.com While computationally more demanding, this method can be critical for understanding reaction mechanisms where the solvent plays a direct chemical role, such as acting as a proton shuttle or catalyst. researchgate.netrsc.org For example, in some isocyanide reactions, a single explicit solvent molecule can significantly alter the calculated energy barriers by stabilizing ionic intermediates. researchgate.net Hybrid models (QM/MM), which treat the immediate solvent shell explicitly (quantum mechanics) and the bulk solvent implicitly (molecular mechanics), offer a balance between accuracy and computational cost, providing a more realistic picture of the solvated system. mdpi.com

The choice between implicit and explicit models depends on the specific reaction being studied. For this compound, reactions proceeding through polar intermediates or transition states would be significantly stabilized by polar solvents, an effect that can be initially estimated using implicit models. However, if specific interactions like hydrogen bonding between the isocyanide nitrogen and a protic solvent are anticipated to play a key role in the mechanism, explicit or hybrid models would be necessary for a more accurate description. acs.orgnih.govresearchgate.net

Electronic Structure and Bonding Analysis

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a localized Lewis structure, providing an intuitive chemical picture of bonding. uni-muenchen.dewikipedia.org It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their energetic significance through second-order perturbation theory. uni-muenchen.de These donor-acceptor interactions represent delocalization effects, which are departures from an idealized, localized Lewis structure. wikipedia.org

For isocyanides like this compound, NBO analysis reveals key details about the electronic structure of the isocyano group (-N≡C). Theoretical studies on related alkyl isocyanides, such as cyclothis compound, provide valuable insights. In a study of the reaction between cyclothis compound and an acetylenic compound, NBO analysis was used to investigate the electronic stabilization of intermediates. researchgate.net The analysis involves examining the occupancies of bonding (Lewis-type) and antibonding (non-Lewis type) orbitals and the stabilization energies (E(2)) associated with delocalization from donor to acceptor orbitals.